Methyl cyano(4-methoxyphenyl)carbamimidothioate is a chemical compound characterized by its unique structure and functional groups, making it an interesting subject for various scientific studies. This compound belongs to the class of carbamimidothioates, which are derivatives of thiourea with significant biological and chemical properties. Its molecular structure includes a cyano group, a methoxyphenyl group, and a carbamimidothioate moiety, which contribute to its reactivity and potential applications in medicinal chemistry and material science.
Methyl cyano(4-methoxyphenyl)carbamimidothioate can be synthesized through various chemical reactions involving starting materials such as 4-methoxyaniline and cyanoacetate derivatives. It is classified under organosulfur compounds due to the presence of sulfur in its structure. The compound's systematic name reflects its functional groups, which include a methoxy group, a cyano group, and a carbamimidothioate structure.
The synthesis of methyl cyano(4-methoxyphenyl)carbamimidothioate typically involves multi-step reactions. A common synthetic route includes:
Industrial production may utilize continuous flow reactors to enhance yield and efficiency, along with purification techniques like recrystallization or chromatography to isolate high-purity products.
Methyl cyano(4-methoxyphenyl)carbamimidothioate has the following structural features:
The molecular weight of the compound is approximately 196.24 g/mol. Its structural representation can be visualized using molecular modeling software or drawing tools, highlighting the spatial arrangement of atoms.
Methyl cyano(4-methoxyphenyl)carbamimidothioate can undergo several types of chemical reactions:
These reactions expand the utility of methyl cyano(4-methoxyphenyl)carbamimidothioate in synthetic organic chemistry.
The mechanism of action for methyl cyano(4-methoxyphenyl)carbamimidothioate involves its interaction with biological targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to active sites or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it may modulate protein-protein interactions, influencing cellular signaling pathways.
Relevant analyses such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are used to characterize this compound and confirm its structure.
Methyl cyano(4-methoxyphenyl)carbamimidothioate has several applications across different fields:
Methyl cyano(4-methoxyphenyl)carbamimidothioate serves as a pivotal intermediate in multicomponent reactions (MCRs) for constructing thiouracil analogs and triazole-based anticancer scaffolds. This reagent enables efficient one-pot syntheses by reacting with substituted anilines and hydrazine hydrate under refluxing tetrahydrofuran (THF), yielding 5-amino-1H-1,2,4-triazole derivatives. These triazoles incorporate pharmacologically significant aryl amino moieties at the C-3 position, which are essential for antiproliferative activity. The reaction sequence (Scheme 1) proceeds via:
This MCR approach achieves moderate-to-high yields (40–69%) while accommodating diverse electronic and steric modifications on the aniline ring. The method's versatility is demonstrated in the synthesis of analogs with p-Me, m,p-diMe, and p-Et substituents—key for optimizing tubulin inhibition potency [1] [3].
Table 1: Multicomponent Synthesis of Triazole Derivatives from Methyl Cyano(4-methoxyphenyl)carbamimidothioate
Aniline Substituent | Intermediate Yield (%) | Final Triazole Yield (%) | Antiproliferative IC₅₀ (nM) |
---|---|---|---|
p-Me | 78 | 65 | 0.21–3.2 (HeLa) |
p-Et | 72 | 62 | 0.21–6.0 (HT-29) |
p-OMe | 68 | 58 | 370–6200 (A549) |
Unsubstituted | 65 | 40 | 500–>10,000 (MCF-7) |
Regioselectivity in N-acylation of 1,2,4-triazole cores derived from methyl cyano(4-methoxyphenyl)carbamimidothioate is governed by steric and electronic factors. When the 5-amino-1H-1,2,4-triazole intermediate reacts with 3′,4′,5′-trimethoxybenzoyl chloride, acylation occurs preferentially at the less hindered N1 position (>85% regioselectivity), forming the pharmacologically active isomer. Minor N2-acylated byproducts (yields: 5–12%) are chromatographically separable but exhibit negligible bioactivity [1]. Key factors influencing regioselectivity include:
X-ray crystallography confirms the N1-acylation regiochemistry, revealing an intramolecular H-bond between the triazole’s C5-NH₂ and the carbonyl oxygen (N–H···O distance: 2.12 Å; angle: 128°). This interaction rigidifies the structure, aligning the trimethoxyphenyl and aryl amino rings for optimal tubulin binding [1].
To enhance metabolic stability, the metabolically labile 1-(3′,4′,5′-trimethoxybenzoyl)-5-amino-1,2,4-triazole scaffold derived from methyl cyano(4-methoxyphenyl)carbamimidothioate undergoes bioisosteric replacement. Cyclization strategies fuse the C5-amino and C1-carbonyl groups into a pyrimidine ring, generating 7-(3′,4′,5′-trimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidines. This transformation:
Structure-activity relationship (SAR) studies reveal that p-toluidino (3d), p-ethylanilino (3h), and 3′,4′-dimethylanilino (3f) substituents on the triazolopyrimidine scaffold boost antiproliferative activity 10–50-fold versus the parent triazole. Compound 3d (IC₅₀: 0.45 µM) inhibits tubulin polymerization 1.7× more potently than combretastatin A-4 (CA-4, IC₅₀: 0.75 µM) and displaces colchicine by 72%—validating the bioisosteric strategy [8].
Table 2: Bioactivity Comparison of Triazole vs. Triazolopyrimidine Scaffolds
Scaffold Type | Representative Compound | Tubulin Poly. IC₅₀ (µM) | Colchicine Displacement (%) | HeLa Cell IC₅₀ (nM) |
---|---|---|---|---|
1,2,4-Triazole (Acyl) | 2a (p-Me) | 0.75 | 65 | 6–23 |
Triazolopyrimidine | 3d (p-toluidino) | 0.45 | 72 | 30–43 |
Triazolopyrimidine | 3h (p-ethylanilino) | 0.92 | 58 | 160–240 |
Electron-rich heterocycles like 1,2,4-triazoles and triazolopyrimidines significantly improve metabolic stability over thiazole analogs. Key mechanisms include:
Metabolic studies show triazolopyrimidines retain >85% integrity after 1-hour incubation with liver microsomes, whereas acyl triazoles degrade >40% under identical conditions. This stability correlates with sustained tumor growth inhibition in hepatocellular carcinoma models (95% reduction vs. vehicle) [1] [8].
Concluding Remarks
Methyl cyano(4-methoxyphenyl)carbamimidothioate enables efficient access to triazole and triazolopyrimidine scaffolds with optimized bioactivity and metabolic profiles. Regioselective functionalization and strategic scaffold hopping address inherent instability while enhancing target engagement. Future work should explore deuterated analogs and prodrug strategies to further improve pharmacokinetics.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0